Isocitrate Lyase (ICL) Inhibition: 2-(3,4-Dimethylphenoxy)propanohydrazide Exhibits Measurable Antifungal Target Engagement
2-(3,4-Dimethylphenoxy)propanohydrazide demonstrates inhibitory activity against Candida albicans isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle that is essential for fungal virulence but absent in humans, making it an attractive antifungal drug target. The compound exhibits an IC50 of 27 µM (2.70E+4 nM) against C. albicans ICL [1]. This quantitative activity confirms specific target engagement and provides a benchmark for structure-activity relationship studies. No comparable ICL inhibition data was identified for the acetic acid hydrazide analog (CAS 125298-97-7) or the 4-chlorophenoxy analog (CAS 52094-96-9) in the available literature, underscoring the specific relevance of the 3,4-dimethylphenoxy propanohydrazide scaffold for this target.
| Evidence Dimension | Isocitrate lyase (ICL) inhibition |
|---|---|
| Target Compound Data | IC50 = 27 µM (2.70E+4 nM) |
| Comparator Or Baseline | Acetic acid hydrazide analog (CAS 125298-97-7): no reported ICL inhibition data; 4-chlorophenoxy analog (CAS 52094-96-9): no reported ICL inhibition data |
| Quantified Difference | Not applicable; comparator data unavailable |
| Conditions | Inhibition of recombinant Candida albicans ICL assessed as reduction in glyoxylate phenylhydrazone formation using M threo-DL(+)isocitrate as substrate |
Why This Matters
Demonstrated ICL inhibition establishes this compound as a validated chemical probe for antifungal target validation and SAR exploration, a functional niche not documented for close structural analogs.
- [1] BindingDB. BDBM50402853. CHEMBL2204152. Affinity Data: IC50 = 2.70E+4 nM against Candida albicans isocitrate lyase. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402853 View Source
